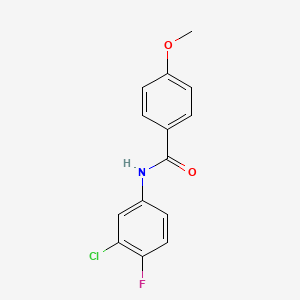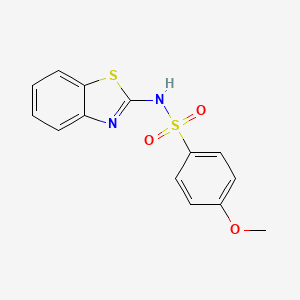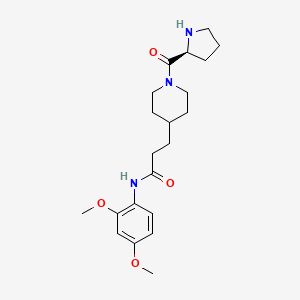
2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
Synthesis Analysis
The synthesis of tetrahydroisoquinolines often involves cascade reactions, including sulfonylation and cyclization steps. For instance, a cascade halosulfonylation of 1,7-enynes has been established for efficiently synthesizing densely functionalized 3,4-dihydroquinolin-2(1H)-ones, highlighting a method to construct the tetrahydroisoquinoline scaffold with sulfonyl functionalities (Zhu et al., 2016). Additionally, improved synthesis methods for 1-methyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, have been reported, emphasizing modifications to increase overall yield (Song Hong-rui, 2011).
Molecular Structure Analysis
The molecular structure of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline and related compounds has been thoroughly investigated using NMR spectroscopy and other techniques to assign and analyze their chemical shifts, revealing insights into their conformation and electronic structure (Jios et al., 2005).
Chemical Reactions and Properties
The compound participates in various chemical reactions, including those leading to the inhibition of phenylethanolamine N-methyltransferase (PNMT), demonstrating its utility in exploring biochemical pathways. For example, compounds structurally related to tetrahydroisoquinolines have shown remarkable potency and selectivity as PNMT inhibitors (Grunewald et al., 1999).
Physical Properties Analysis
The physical properties of tetrahydroisoquinolines, including their solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and applications. These properties are determined through analytical techniques such as high-performance liquid chromatography (HPLC) and crystalline structure analysis, although specific studies on 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline are not directly cited here.
Chemical Properties Analysis
Chemical properties, including reactivity, stability under different conditions, and interaction with various biochemical receptors, are essential for assessing the compound's potential in medicinal chemistry. The analysis of its inhibitory activity on PNMT and selectivity towards different receptors provides insights into its chemical behavior and potential therapeutic value (Grunewald et al., 1997).
Scientific Research Applications
Enzyme Inhibition
- Phenylethanolamine N-methyltransferase (PNMT) Inhibition:
- Tetrahydroisoquinoline derivatives, such as 7-(Aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, are potent inhibitors of PNMT, an enzyme involved in neurotransmitter synthesis. These compounds show selectivity towards PNMT over alpha2-adrenoceptors, suggesting their potential in modulating neurotransmitter-related pathways (Grunewald et al., 1997).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Analysis:
- Tetrahydroisoquinolines, including derivatives of 2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline, can be analyzed using HPLC with fluorescent labeling, enabling sensitive detection in biological samples such as rat brain (Inoue et al., 2008).
Anticancer Research
- Potential Anticancer Agents:
- Compounds with the 1,2,3,4-tetrahydroisoquinoline structure have shown promise as anticancer agents. Modifications to this structure can result in compounds with significant cytotoxic effects against various cancer cell lines (Redda et al., 2010).
Chemical Synthesis
- Synthesis Improvements:
- Methods for synthesizing 1-methyl-1,2,3,4-tetrahydroisoquinoline, a related compound, have been developed with high overall yield, highlighting the versatility and feasibility of producing tetrahydroisoquinoline derivatives (Song Hong-rui, 2011).
properties
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKMAKWPSSRSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=CC=CC=C2C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5591513.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5591520.png)

![methyl 4-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B5591530.png)

![7,7'-[(6-phenoxy-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(2-oxo-2H-chromene-3-carboxylic acid)](/img/structure/B5591537.png)
![1-butyl-4-[2-(3-hydroxyazetidin-1-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5591556.png)

![N,N-diallyl-5,6,7-trimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5591581.png)

![N-(2-chloro-4-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5591601.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-3-(3-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5591610.png)
![5-(4-fluorophenyl)-N-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5591617.png)
![ethyl 4-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5591621.png)